molecular formula C9H16O B6251221 [1-(cyclopropylmethyl)cyclobutyl]methanol CAS No. 433219-80-8

[1-(cyclopropylmethyl)cyclobutyl]methanol

Cat. No.: B6251221
CAS No.: 433219-80-8
M. Wt: 140.2
InChI Key:
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Description

[1-(Cyclopropylmethyl)cyclobutyl]methanol: is an organic compound with the molecular formula C9H16O It features a cyclobutyl ring substituted with a cyclopropylmethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(cyclopropylmethyl)cyclobutyl]methanol typically involves the formation of the cyclobutyl ring followed by the introduction of the cyclopropylmethyl group and the methanol group. One common method involves the use of cyclopropylmethyl bromide and cyclobutylmagnesium bromide in a Grignard reaction, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclopropylmethyl)cyclobutyl]methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclobutylcarboxylic acid or cyclobutylaldehyde.

    Reduction: Cyclobutylmethane.

    Substitution: Cyclobutylmethyl chloride or bromide.

Scientific Research Applications

[1-(Cyclopropylmethyl)cyclobutyl]methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(cyclopropylmethyl)cyclobutyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but lacks the cyclobutyl ring.

    Cyclobutylmethanol: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylcyclobutane: Similar structure but lacks the hydroxyl group.

Uniqueness

[1-(Cyclopropylmethyl)cyclobutyl]methanol is unique due to the presence of both a cyclopropylmethyl group and a cyclobutyl ring, which confer distinct chemical and physical properties

Properties

CAS No.

433219-80-8

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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